REACTION_CXSMILES
|
[ClH:1].Cl.C([N:10]1[CH2:15][CH:14]=[C:13]([C:16]2[CH:21]=[CH:20][C:19]([N:22]([CH3:24])[CH3:23])=[CH:18][CH:17]=2)[CH2:12][CH2:11]1)C1C=CC=CC=1>C(O)C.O.[Pd]>[ClH:1].[ClH:1].[CH3:23][N:22]([CH3:24])[C:19]1[CH:18]=[CH:17][C:16]([CH:13]2[CH2:14][CH2:15][NH:10][CH2:11][CH2:12]2)=[CH:21][CH:20]=1 |f:0.1.2,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was then filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
The residual oil was diluted with a saturated aqueous solution of sodium chloride
|
Type
|
ADDITION
|
Details
|
made basic by addition of solid sodium hydrogen carbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with acetonitrile
|
Type
|
CUSTOM
|
Details
|
The extract was dried
|
Type
|
ADDITION
|
Details
|
5 ml of 2N-ethanolic hydrochloric acid was added
|
Type
|
DISTILLATION
|
Details
|
Finally the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from ethanol
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CN(C1=CC=C(C=C1)C1CCNCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |